(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate
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Overview
Description
(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate is a complex organic compound derived from colchicine, a well-known alkaloid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate involves multiple steps. The starting material, colchicine, undergoes deacetylation to form N-Deacetyl Colchicine. This intermediate is then reacted with d-10-Camphorsulfonic acid to form the final product. The reaction typically requires specific conditions such as controlled temperature, pH, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. Quality control measures are implemented at various stages to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard substance for calibration in analytical techniques such as circular dichroism.
Biology: Studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of various chemical products and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate involves its interaction with specific molecular targets and pathways. It is known to bind to tubulin, a protein involved in cell division, thereby inhibiting microtubule formation. This action disrupts cellular processes such as mitosis, leading to potential therapeutic effects in conditions like cancer.
Comparison with Similar Compounds
Similar Compounds
Colchicine: The parent compound from which (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate is derived.
N-Deacetyl Colchicine: An intermediate in the synthesis of the final compound.
d-10-Camphorsulfonic acid: A reagent used in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific chemical structure, which combines the properties of colchicine and d-10-Camphorsulfonic acid. This combination imparts unique chemical and biological properties, making it valuable for various scientific applications.
Properties
IUPAC Name |
(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5.C10H17NO3S/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h6,8-10,14H,5,7,21H2,1-4H3;7H,3-6H2,1-2H3,(H2,11,13,14)/t14-;7-,10+/m00/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJHOFUFRVRAAM-HLNMPHPHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747421 |
Source
|
Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102419-98-7 |
Source
|
Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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